

An In-depth Technical Guide to 4,4'-Dimethyltriphenylamine

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Compound of Interest

Compound Name: 4,4'-Dimethyltriphenylamine

Cat. No.: B1293823

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CAS Number: 20440-95-3

This technical guide provides a comprehensive overview of **4,4'-Dimethyltriphenylamine**, a key organic compound utilized in the advancement of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, synthesis methodologies, and applications, with a focus on its role as a hole transport material.

Core Properties

4,4'-Dimethyltriphenylamine, a derivative of triphenylamine, is a solid organic compound at room temperature. Its core structure, consisting of a central nitrogen atom bonded to three aromatic rings, two of which are substituted with methyl groups at the para position, imparts specific electronic and physical properties that are highly valued in the field of organic electronics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4,4'-Dimethyltriphenylamine** is presented in the table below. While extensive experimental data for some properties are not readily available in the public domain, the provided information is based on reliable sources.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 20440-95-3 | [1] |
| Molecular Formula | C ₂₀ H ₁₉ N | [1] |
| Molecular Weight | 273.37 g/mol | [1] |
| Melting Point | 112-113 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in benzene, toluene, and halogenated alkanes. Insoluble in water. Sparingly soluble in methanol and ethanol. | [2] |
| Density | Data not available | |
| Vapor Pressure | Data not available | |

Synthesis Protocols

The synthesis of **4,4'-Dimethyltriphenylamine** can be achieved through several established methods in organic chemistry. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

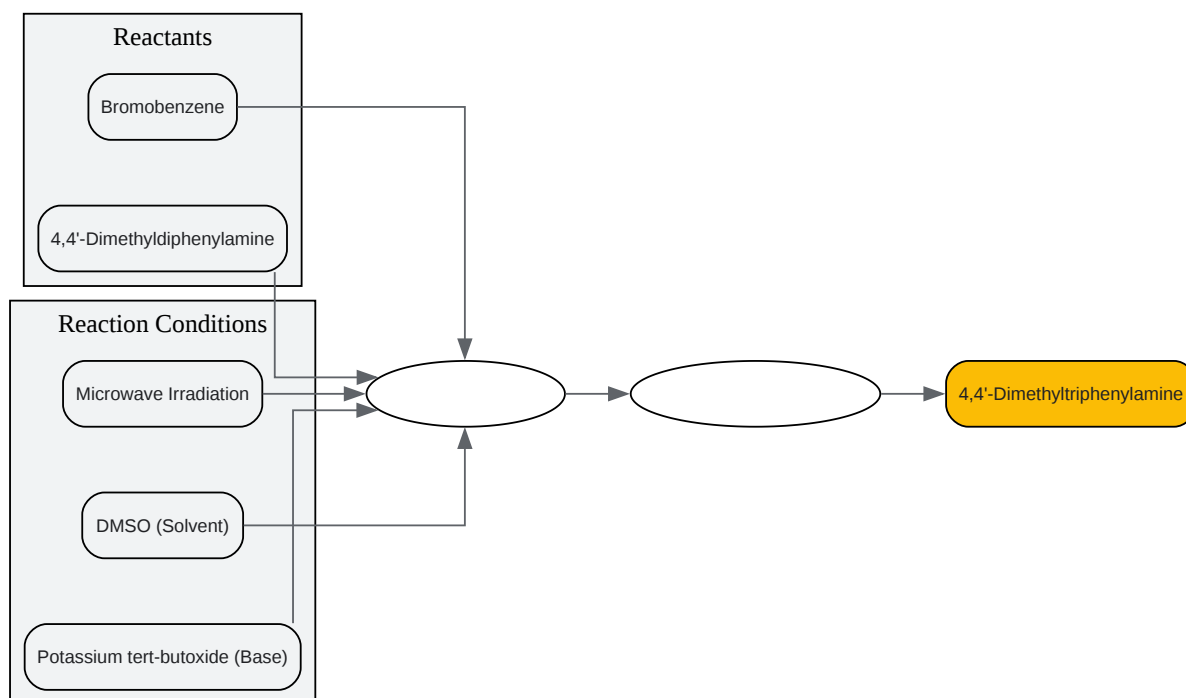
Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. In the context of **4,4'-Dimethyltriphenylamine** synthesis, this typically involves the reaction of 4,4'-dimethyldiphenylamine with an aryl halide in the presence of a copper catalyst and a base. A notable advancement in this method is the use of microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Ullmann Condensation[2]

- Reactants: 4,4'-Dimethyldiphenylamine and bromobenzene are used as the primary reactants.

- Base: Potassium tert-butoxide serves as the acid-binding agent.
- Solvent: Dimethyl sulfoxide (DMSO) is used as the reaction solvent.
- Catalyst: While the patent mentions the use of copper catalysts in traditional Ullmann reactions, the specific microwave-assisted protocol provided does not explicitly detail the copper source, suggesting a potential modification of the classical method. Traditional Ullmann reactions utilize copper powder, copper alloys, or copper(I)/copper(II) salts.
- Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a power of 100-1300W.
- Work-up: After completion, the reaction mixture is cooled and poured into a mixture of water and an organic solvent (e.g., toluene). The organic layer is separated, and the product is isolated by removal of the solvent under reduced pressure, followed by recrystallization to yield the final product.



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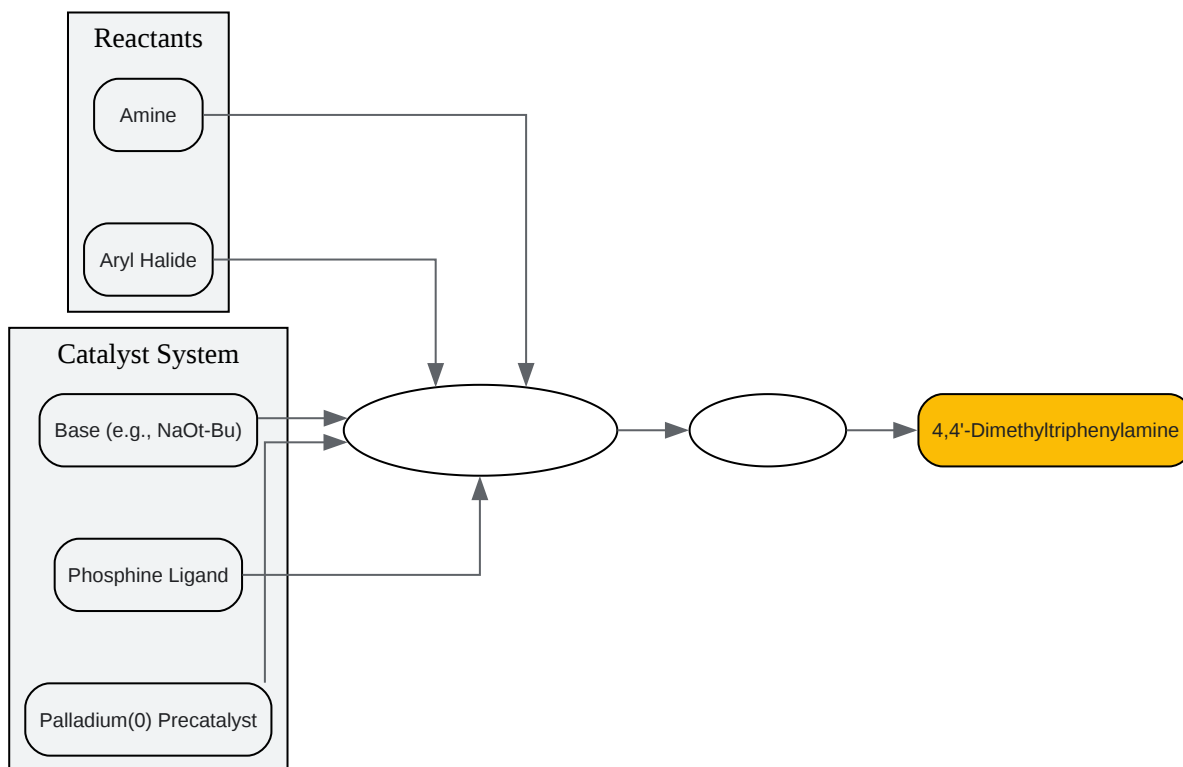
Workflow for the Microwave-Assisted Ullmann Condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][5][6] This method offers a versatile and often milder alternative to the Ullmann condensation. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.

General Experimental Protocol: Buchwald-Hartwig Amination[3][4][5][6]

- **Reactants:** An aryl halide (e.g., 4-bromotoluene or iodobenzene) and an amine (e.g., 4-methylaniline or diphenylamine, respectively, to form an intermediate which is then further reacted).
- **Catalyst:** A palladium(0) source, often generated in situ from a palladium(II) precatalyst such as $\text{Pd}(\text{OAc})_2$ or a stable $\text{Pd}(0)$ complex like $\text{Pd}_2(\text{dba})_3$.
- **Ligand:** A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include tri-tert-butylphosphine ($\text{P}(\text{t-Bu})_3$), Buchwald's biarylphosphines (e.g., XPhos, SPhos), or Josiphos-type ligands.
- **Base:** A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is frequently used.
- **Solvent:** Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
- **Reaction Conditions:** The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.
- **Work-up:** The reaction mixture is typically cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is then dried, and the solvent is removed. The crude product is purified by column chromatography or recrystallization.



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General Workflow for the Buchwald-Hartwig Amination.

Spectroscopic Data

Detailed, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **4,4'-Dimethyltriphenylamine** is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous triphenylamine derivatives.

| Spectroscopy | Predicted/Analogous Data |
|---------------------|--|
| ^1H NMR | Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The methyl protons would give a singlet at approximately δ 2.2-2.4 ppm.[7] |
| ^{13}C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would appear upfield, around δ 20-22 ppm.[8][9] |
| IR | Characteristic peaks would include C-H stretching of aromatic rings ($\sim 3030\text{ cm}^{-1}$), C-H stretching of methyl groups ($\sim 2920\text{ cm}^{-1}$), C=C stretching of aromatic rings (~ 1600 and 1500 cm^{-1}), and C-N stretching ($\sim 1320\text{ cm}^{-1}$).[10][11] |
| Mass Spec. | The molecular ion peak (M^+) would be observed at $m/z = 273$. Fragmentation would likely involve the loss of methyl groups and cleavage of the C-N bonds.[12][13][14] |

Applications in Organic Electronics

Triphenylamine and its derivatives are cornerstone materials in the field of organic electronics, primarily due to their excellent hole-transporting properties.[15] These materials are characterized by their ability to form stable amorphous films, appropriate ionization potentials for efficient hole injection from anodes, and good thermal stability.

Hole Transport Material in Perovskite Solar Cells and OLEDs

4,4'-Dimethyltriphenylamine is a prototypical example of a hole transport material (HTM). In devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the HTM layer plays a crucial role in extracting holes from the active layer (the perovskite or the emissive layer) and transporting them to the anode. The efficiency and stability of these devices are highly dependent on the properties of the HTM.

The key electronic properties for an effective HTM include:

- **High Hole Mobility:** This ensures efficient charge transport and reduces recombination losses.
- **Suitable Ionization Potential:** The highest occupied molecular orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite or the HOMO of the emissive material to facilitate efficient hole extraction.
- **Good Film-Forming Properties:** The ability to form uniform, pinhole-free amorphous films is critical for device performance and longevity.
- **High Thermal and Morphological Stability:** The material should be stable under the operating conditions of the device.

While specific quantitative data for the hole mobility, ionization potential, and electron affinity of **4,4'-Dimethyltriphenylamine** are not readily available, studies on closely related triphenylamine derivatives provide valuable insights into the expected performance of this class of materials.^[16] Molecular engineering of the triphenylamine core, including the introduction of methyl groups as seen in **4,4'-Dimethyltriphenylamine**, is a common strategy to tune these properties for optimal device performance.

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